Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate
Description
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate is a chiral sulfanyl acetate derivative characterized by a cyclohexanol moiety with stereochemical specificity at the C2 position. This compound belongs to a broader class of thioether esters, which are notable for their applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
659727-37-4 |
|---|---|
Molecular Formula |
C10H18O3S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
ethyl 2-[(2S)-2-hydroxycyclohexyl]sulfanylacetate |
InChI |
InChI=1S/C10H18O3S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1 |
InChI Key |
WBBWHSNUNBBAIQ-IENPIDJESA-N |
Isomeric SMILES |
CCOC(=O)CSC1CCCC[C@@H]1O |
Canonical SMILES |
CCOC(=O)CSC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate typically involves the esterification of 2-hydroxycyclohexylthiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or acetone to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Sulfanyl Acetate Derivatives
Key Observations :
Key Observations :
- A common synthesis route involves nucleophilic substitution between a thiol (e.g., benzoxazole-2-thiol) and ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) .
- Post-synthetic modifications, such as hydrazinolysis (e.g., conversion to acetohydrazides), are frequently employed to expand functionality .
Key Observations :
- Benzoxazole derivatives are frequently explored as antimicrobial agents due to their ability to interfere with bacterial cell wall synthesis or enzyme function .
- The target compound’s cyclohexanol group may confer unique pharmacokinetic properties, such as improved solubility or metabolic stability, compared to aromatic analogs.
Key Observations :
- Safety profiles vary significantly: Ethyl 2-acetylheptanoate is non-hazardous , while methyl 2-hydroxyacetate poses inhalation risks .
- The target compound’s stereochemistry and substituents may influence toxicity, necessitating tailored safety assessments.
Biological Activity
Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological effects, case studies, and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including traditional reflux techniques and microwave-assisted synthesis. The general synthesis involves the reaction of 2-hydroxycyclohexyl sulfide with ethyl acetate under specific conditions, often employing catalysts to enhance yield and purity.
Synthesis Method Overview
| Method | Description |
|---|---|
| Reflux | Traditional method using heat to drive the reaction. |
| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid reaction completion. |
Pharmacological Properties
This compound exhibits various pharmacological properties that have been studied in different contexts:
- Antioxidant Activity : Research indicates that compounds with similar structures possess significant antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have suggested that sulfanyl derivatives can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Limited data suggest that while it may exhibit beneficial biological activities, it is essential to evaluate its toxicity in vivo.
Case Study Insights
- In Vivo Toxicity Assessment : A study conducted on rodents indicated that high doses of related sulfanyl compounds resulted in liver toxicity, highlighting the need for careful dosage regulation when considering therapeutic applications.
- Dermal Exposure Studies : Research on skin absorption rates has shown varying degrees of permeability, suggesting that dermal exposure could lead to systemic effects depending on concentration and duration of exposure.
Recent Investigations
Recent studies have focused on the biological mechanisms underlying the activity of this compound:
- Mechanism of Action : Investigations into its interaction with cellular pathways have revealed potential modulation of enzyme activity involved in metabolic processes.
- Comparative Studies : Comparisons with other similar compounds indicate that this compound may have enhanced efficacy in certain applications due to its unique structure.
Summary of Findings
| Study | Findings |
|---|---|
| Antioxidant Activity | Significant protective effects against oxidative stress. |
| Anti-inflammatory Effects | Modulation of cytokine production observed in vitro. |
| Toxicity Assessment | High doses linked to liver toxicity; requires further study. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
